molecular formula C20H22N2O4 B12461067 N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-phenylethyl)butanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-phenylethyl)butanediamide

Cat. No.: B12461067
M. Wt: 354.4 g/mol
InChI Key: MIJPOEOQXQOKSJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)butanediamide is a complex organic compound that features a benzodioxole ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)butanediamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Phenylethyl Group: This step might involve a Friedel-Crafts alkylation reaction.

    Formation of the Butanediamide Backbone: This could be synthesized through a series of amide bond formations and reductions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)butanediamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide groups or reduce double bonds.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the production of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)butanediamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)ethanediamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)propanediamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)hexanediamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N’-(1-phenylethyl)butanediamide is unique due to its specific combination of the benzodioxole ring and the phenylethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-phenylethyl)butanediamide

InChI

InChI=1S/C20H22N2O4/c1-14(16-5-3-2-4-6-16)22-20(24)10-9-19(23)21-12-15-7-8-17-18(11-15)26-13-25-17/h2-8,11,14H,9-10,12-13H2,1H3,(H,21,23)(H,22,24)

InChI Key

MIJPOEOQXQOKSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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